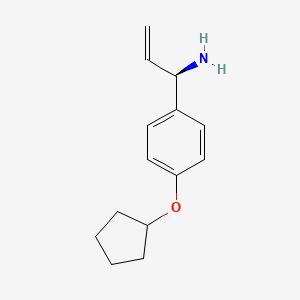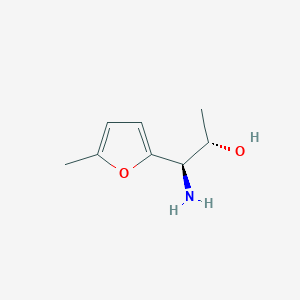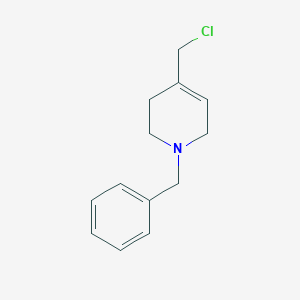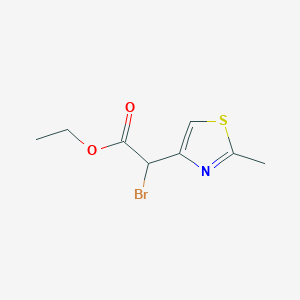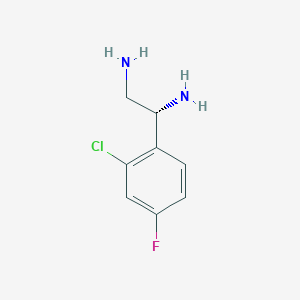
2,2-Bis(4-fluorophenyl)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(4-fluorophenyl)ethan-1-OL is an organic compound with the molecular formula C14H12F2O It is characterized by the presence of two 4-fluorophenyl groups attached to an ethan-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-fluorophenyl)ethan-1-OL typically involves the reaction of 4-fluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 4-fluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of 4-fluorobenzaldehyde under hydrogen gas pressure. This method offers higher yields and is more suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(4-fluorophenyl)ethan-1-OL can undergo various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 2,2-Bis(4-fluorophenyl)ethanone.
Reduction: 2,2-Bis(4-fluorophenyl)ethane.
Substitution: 2,2-Bis(4-fluorophenyl)ethyl chloride.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(4-fluorophenyl)ethan-1-OL has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2-Bis(4-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its fluorine atoms can enhance its binding affinity to target proteins, increasing its potency and efficacy .
Vergleich Mit ähnlichen Verbindungen
2,2-Bis(4-fluorophenyl)ethan-1-OL can be compared with other similar compounds, such as:
2-(4-bromophenyl)ethan-1-ol: This compound has a bromine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
2-(4-chlorophenyl)ethan-1-ol: The presence of a chlorine atom instead of fluorine can lead to differences in chemical properties and applications.
2-(4-fluorophenyl)ethan-1-amine:
The uniqueness of this compound lies in its specific combination of fluorine atoms and hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C14H12F2O |
|---|---|
Molekulargewicht |
234.24 g/mol |
IUPAC-Name |
2,2-bis(4-fluorophenyl)ethanol |
InChI |
InChI=1S/C14H12F2O/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14,17H,9H2 |
InChI-Schlüssel |
XODVYWKWNRYBRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CO)C2=CC=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


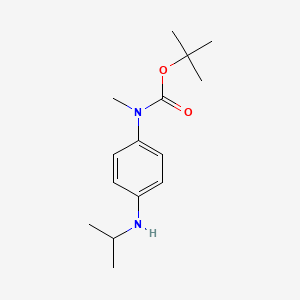
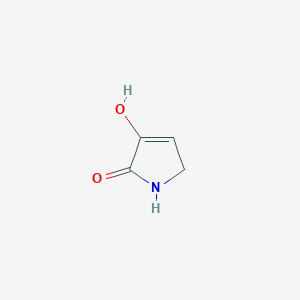
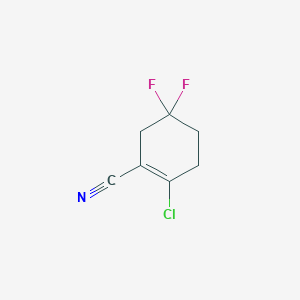
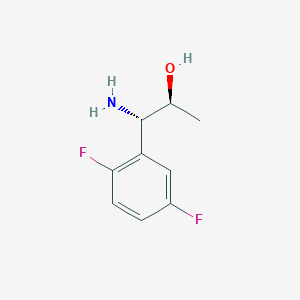
![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13040546.png)
![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B13040548.png)

